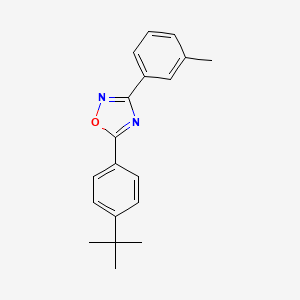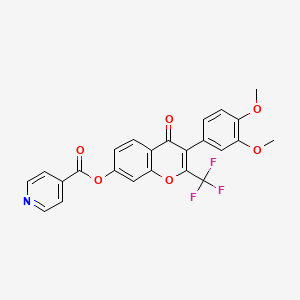![molecular formula C33H36N2O6 B11628595 3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628595.png)
3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hidroxi-4-[(3-metil-4-propoxi fenil) carbonil]-1-[2-(morfolin-4-il) etil]-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-hidroxi-4-[(3-metil-4-propoxi fenil) carbonil]-1-[2-(morfolin-4-il) etil]-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona típicamente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación de intermediarios clave, como 3-metil-4-propoxi benzaldehído y 3-fenoxibencaldehído, seguido de su condensación con reactivos apropiados para formar el núcleo deseado de pirrol-2-ona. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y temperaturas controladas para garantizar un alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para minimizar los costos y maximizar la eficiencia. Esto podría incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
3-hidroxi-4-[(3-metil-4-propoxi fenil) carbonil]-1-[2-(morfolin-4-il) etil]-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El grupo carbonilo puede reducirse para formar un alcohol.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente implican solventes específicos, temperaturas y, a veces, catalizadores para impulsar las reacciones hasta su finalización.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo produciría una cetona, mientras que la reducción del grupo carbonilo produciría un alcohol.
Aplicaciones Científicas De Investigación
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única puede permitirle interactuar con objetivos biológicos, convirtiéndola en una candidata para el descubrimiento de fármacos.
Medicina: Podría investigarse por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria: Sus propiedades pueden hacerla útil en el desarrollo de nuevos materiales, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo mediante el cual 3-hidroxi-4-[(3-metil-4-propoxi fenil) carbonil]-1-[2-(morfolin-4-il) etil]-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona ejerce sus efectos dependería de sus interacciones específicas con los objetivos moleculares. Estas podrían incluir la unión a enzimas, receptores u otras proteínas, modulando así su actividad. Las vías involucradas estarían determinadas por el contexto biológico específico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 3-hidroxi-4-[(3-metil-4-metoxifenil) carbonil]-1-[2-(morfolin-4-il) etil]-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona
- 3-hidroxi-4-[(3-metil-4-etoxifenil) carbonil]-1-[2-(morfolin-4-il) etil]-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona
Unicidad
La singularidad de 3-hidroxi-4-[(3-metil-4-propoxi fenil) carbonil]-1-[2-(morfolin-4-il) etil]-5-(3-fenoxifenil)-1,5-dihidro-2H-pirrol-2-ona radica en su combinación específica de grupos funcionales y anillos aromáticos, que pueden conferir propiedades químicas y biológicas únicas. Esto la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C33H36N2O6 |
|---|---|
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H36N2O6/c1-3-18-40-28-13-12-25(21-23(28)2)31(36)29-30(24-8-7-11-27(22-24)41-26-9-5-4-6-10-26)35(33(38)32(29)37)15-14-34-16-19-39-20-17-34/h4-13,21-22,30,36H,3,14-20H2,1-2H3/b31-29+ |
Clave InChI |
UZGZVHPWHNFSAA-OWWNRXNESA-N |
SMILES isomérico |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)C |
SMILES canónico |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylpiperazin-1-yl)-7-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628515.png)
![2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11628537.png)
![4-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11628538.png)
![(6Z)-5-imino-6-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11628542.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628547.png)
![(2Z)-3-benzyl-N-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11628552.png)
![4-{[2-(4-chlorophenyl)-4-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B11628558.png)
![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628567.png)
![N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B11628570.png)

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628583.png)


![2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(4-methylphenyl)acetamide](/img/structure/B11628610.png)
